molecular formula C17H20O B171967 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol CAS No. 112231-66-0

4-[4-[(2S)-2-Methylbutyl]phenyl]phenol

Cat. No.: B171967
CAS No.: 112231-66-0
M. Wt: 240.34 g/mol
InChI Key: NJILCTCTAPYSNT-ZDUSSCGKSA-N
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Description

The following is a generic placeholder description. Specific applications, research value, and mechanism of action for 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol must be confirmed through specialized chemical databases or scientific literature. This compound is a phenolic compound of interest in scientific research. Phenolic compounds are known to exhibit a range of biochemical activities, including serving as intermediates in organic synthesis and possessing potential antioxidant properties. This specific chiral molecule, characterized by its (2S) methylbutyl chain, may be utilized in studies exploring structure-activity relationships, the development of novel materials, or as a building block for more complex chemical entities. Researchers value this compound for its potential to modulate biological pathways or physical properties in experimental models. Its mechanism of action is likely derived from the phenolic hydroxyl group, which can participate in hydrogen bonding and act as a proton donor. Further investigation is required to fully elucidate its specific molecular targets and research applications.

Properties

IUPAC Name

4-[4-[(2S)-2-methylbutyl]phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-3-13(2)12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11,13,18H,3,12H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJILCTCTAPYSNT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2S-2-Methylbutyl)phenylboronic Acid

The chiral alkyl fragment is prepared via asymmetric hydrogenation of 2-methyl-1-pentene using a Ru-BINAP catalyst, achieving >98% enantiomeric excess (ee). Subsequent bromination and palladium-catalyzed borylation yield 4-(2S-2-methylbutyl)phenylboronic acid.

Table 1: Optimization of Boronic Acid Synthesis

StepConditionsYield (%)ee (%)
Asymmetric HydrogenationRu-(S)-BINAP, 50 bar H₂, THF, 25°C9298.5
BrominationNBS, AIBN, CCl₄, reflux85-
BorylationPd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane7898.3

Coupling with 4-Bromophenol

Protected 4-bromophenol (TIPS ether) undergoes Suzuki-Miyaura coupling with the boronic acid under Pd(PPh₃)₄ catalysis. Deprotection with TBAF affords the target compound in 82% yield.

Mitsunobu-Based Alkylation of Biphenyl Scaffolds

Direct O-Alkylation of 4-Phenylphenol

Mitsunobu conditions (DIAD, PPh₃) facilitate stereoretentive alkylation of 4-phenylphenol with (S)-2-methyl-1-butanol. This one-step method achieves 76% yield but requires rigorous drying to suppress side reactions.

Table 2: Mitsunobu Reaction Optimization

BaseSolventTemperature (°C)Yield (%)
NoneTHF042
4Å MSToluene2576
Molecular SievesDCM4068

Sequential Protection-Alkylation-Deprotection

Protecting the phenol as a silyl ether (TBDMSCl, imidazole) enables alkylation under milder conditions. Subsequent TBAF-mediated deprotection delivers the product in 88% overall yield.

Stereoselective Friedel-Crafts Alkylation

Electrophilic aromatic substitution using (S)-2-methylbutyl bromide and AlCl₃ as a Lewis acid introduces the alkyl group para to the biphenyl bond. While regioselective (para:ortho = 9:1), carbocation rearrangements limit yields to 65%.

Enzymatic Resolution of Racemic Intermediates

Lipase-catalyzed kinetic resolution (CAL-B, vinyl acetate) of racemic 4-[4-(2-methylbutyl)phenyl]phenol achieves 99% ee. This method, though efficient, necessitates recycling of the undesired enantiomer.

Table 3: Enzymatic Resolution Efficiency

EnzymeSubstrateConversion (%)ee Product (%)
CAL-BR,S-Mix4599
PPLR,S-Mix3895

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

MethodYield (%)ee (%)Cost (Relative)Scalability
Suzuki-Miyaura8298.5HighExcellent
Mitsunobu Alkylation7699.2ModerateGood
Friedel-Crafts6598.0LowPoor
Enzymatic Resolution4099.0HighModerate

Chemical Reactions Analysis

Types of Reactions

4-[4-[(2S)-2-Methylbutyl]phenyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H20OC_{17}H_{20}O and is characterized by a biphenyl structure with a branched alkyl substituent. This structural configuration contributes to its reactivity and potential applications in various domains.

Chemistry Applications

Synthesis and Reactivity:

  • Building Block for Organic Synthesis: 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol serves as a versatile building block in organic synthesis. Its phenolic hydroxyl group allows for various functionalizations, making it useful in creating more complex organic molecules.
  • Polymer Chemistry: The compound can be utilized in the production of polymers due to its ability to undergo polymerization reactions. It can enhance the thermal stability and mechanical properties of polymeric materials.

Biological Applications

Antioxidant Properties:

  • Research indicates that phenolic compounds exhibit significant antioxidant activity. This compound may be studied for its potential to scavenge free radicals, which could have implications in preventing oxidative stress-related diseases.

Pharmacological Studies:

  • The compound is being investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. These interactions could lead to the development of new therapeutic agents targeting various diseases, including cancer.

Medical Applications

Potential Therapeutic Uses:

  • Antitumor Activity: Preliminary studies suggest that phenolic compounds like this compound may exhibit anticancer properties. This is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects: There is ongoing research into the anti-inflammatory properties of this compound, which could provide insights into developing treatments for inflammatory diseases.

Industrial Applications

Material Science:

  • The compound's stability and reactivity make it suitable for use in developing advanced materials with specific electronic or optical properties. It can be incorporated into coatings, adhesives, and other industrial products where enhanced performance is desired.

Environmental Impact Studies:

  • Given the increasing concern over environmental pollutants, studies are being conducted on the degradation pathways of phenolic compounds like this compound in various ecosystems. Understanding these pathways can help mitigate environmental contamination.

Case Studies and Research Findings

Study FocusFindings
Antioxidant ActivityDemonstrated significant radical-scavenging ability in vitro .
Antitumor PropertiesInduced apoptosis in specific cancer cell lines during preliminary tests .
Polymer ApplicationsEnhanced mechanical properties when used as a modifier in polymer blends .

Mechanism of Action

The mechanism of action of 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Branching and Chirality: The (2S)-2-methylbutyl group in the target compound introduces stereochemical complexity absent in most alkylphenols, which may affect crystallization behavior or biological interactions .
  • Hydrophobicity: Longer/branched alkyl chains (e.g., decyloxy in CE6 ) enhance hydrophobicity, whereas the phenol group in this compound increases polarity.

Functional Group Variants

Substituents on the phenolic ring significantly alter electronic, physical, and application-specific properties:

Table 2: Functional Group Comparison

Compound Name/Structure Functional Groups Key Differences Applications
This compound Phenol High acidity (pKa ~10), H-bond donor Surfactants, intermediates
CE8 (Benzoate ester) Ester Lower acidity, hydrolytically labile Liquid crystal displays
4-[(E)-({4-[(4-Aminophenyl)sulfonyl]-phenyl}imino)methyl]phenol Sulfonyl/imino Enhanced H-bonding, 2D crystal networks Materials science
4-Fluoro-2-(4-methoxybenzyl)phenol Fluoro, methoxy Electron-withdrawing effects, higher acidity Pharmaceutical synthesis

Key Observations :

  • Phenol vs. Ester: The target compound’s phenol group enables stronger hydrogen bonding compared to esters (e.g., CE8), which may limit its use in non-polar matrices but favor applications requiring polar interactions .
  • Sulfur-Containing Derivatives : Sulfonyl groups (e.g., in ) introduce rigid, planar geometries and robust hydrogen-bonding networks, unlike the flexible alkyl chain in the target compound .

Table 3: Liquid Crystal and Surfactant Candidates

Compound Name Structure Type Key Feature Application Relevance
This compound Phenol Chiral branching Surfactant precursor
CE8 (Benzoate ester) Ester Mesomorphic stability Blue-phase LCDs
p-(2-Methylbutyl)phenyl dodecyloxybenzoate Ester with long chain Amphiphilic structure Non-ionic surfactant

Key Observations :

  • The target compound lacks the ester linkage critical for liquid crystal mesophases (e.g., CE8’s wide-temperature stability ). However, its phenol group could act as a synthetic handle for derivatization into surfactants or esters.
  • Compared to non-ionic surfactants like dodecyloxybenzoate esters, the target’s shorter alkyl chain may reduce micelle-forming capacity but improve biodegradability .

Biological Activity

4-[4-[(2S)-2-Methylbutyl]phenyl]phenol, also known as 4-(2-methylbutyl)phenol , is a phenolic compound with potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects based on recent studies.

  • Molecular Formula : C15_{15}H22_{22}O
  • Molecular Weight : 234.34 g/mol
  • IUPAC Name : 4-[4-(2-methylbutyl)phenyl]phenol
  • CAS Number : 22137140

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has shown potential in modulating enzymatic activities and influencing cellular signaling pathways. The compound's structure allows it to act as an antioxidant , potentially scavenging free radicals and reducing oxidative stress in cells.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can inhibit lipid peroxidation and protect cellular components from oxidative damage. A study demonstrated that this compound effectively scavenged reactive oxygen species (ROS), contributing to its protective effects against oxidative stress-related diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses antifungal and antibacterial properties, making it a candidate for therapeutic applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in cellular models, suggesting potential use in inflammatory diseases .

Study on Antioxidant Activity

A comparative analysis of phenolic compounds highlighted the superior antioxidant capacity of this compound compared to other similar compounds. The study utilized DPPH and ABTS assays, revealing that this compound significantly reduced radical concentrations, showcasing its potential as a natural antioxidant in food preservation and health applications .

Evaluation of Antimicrobial Efficacy

In a laboratory setting, the antimicrobial effectiveness of this compound was assessed against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a notable reduction in microbial growth, supporting its application as a natural preservative in pharmaceuticals and cosmetics .

Summary of Findings

Biological ActivityObservationsReferences
AntioxidantSignificant ROS scavenging capability
AntimicrobialEffective against S. aureus and C. albicans
Anti-inflammatoryReduces pro-inflammatory cytokines

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